molecular formula C13H17N5O2S B6752559 2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide

2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide

Cat. No.: B6752559
M. Wt: 307.37 g/mol
InChI Key: AHTVLHIUWBYCAV-UHFFFAOYSA-N
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Description

2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that features a unique combination of pyrazole, thiazole, and morpholine moieties

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c19-13(14-6-11-9-21-10-15-11)17-4-5-20-12(7-17)8-18-3-1-2-16-18/h1-3,9-10,12H,4-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTVLHIUWBYCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CSC=N2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Pyrazole Intermediate: Starting with a suitable pyrazole precursor, such as pyrazole-1-carboxaldehyde, which undergoes a reaction with a methylating agent to form pyrazol-1-ylmethyl intermediate.

    Thiazole Intermediate Synthesis: The thiazole moiety can be synthesized from 4-methylthiazole, which is then functionalized to introduce a reactive group, such as a halide.

    Coupling Reaction: The pyrazol-1-ylmethyl intermediate is then coupled with the thiazole intermediate under basic conditions to form the desired pyrazol-1-ylmethyl-thiazole compound.

    Morpholine Carboxamide Formation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrazol-1-ylmethyl-thiazole compound reacts with morpholine-4-carboxamide under suitable conditions, often involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones if the thiazole moiety is targeted.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigation as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazole rings could facilitate binding to active sites, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-4-carboxamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

2-(Pyrazol-1-ylmethyl)-N-(1,3-thiazol-4-ylmethyl)morpholine-4-carboxamide is unique due to the combination of pyrazole, thiazole, and morpholine rings, which may confer distinct chemical and biological properties. This combination can enhance binding affinity to specific targets and improve pharmacokinetic properties compared to similar compounds.

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